molecular formula C8H7BrO3 B1210037 5-Bromovanillin CAS No. 2973-76-4

5-Bromovanillin

Cat. No.: B1210037
CAS No.: 2973-76-4
M. Wt: 231.04 g/mol
InChI Key: KLSHZDPXXKAHIJ-UHFFFAOYSA-N
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Description

It is a light brown crystalline powder with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical compounds.

Mechanism of Action

Target of Action

5-Bromovanillin is an antimicrobial agent that inhibits the growth of bacteria . The primary targets of this compound are the enzymes in bacteria that are essential for their growth and survival .

Mode of Action

This compound interacts with its targets by binding to the enzymes, thereby inhibiting their activity . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their inability to grow and survive .

Biochemical Pathways

It is known that the compound interferes with the metabolic processes of bacteria, disrupting their normal function . The downstream effects of this disruption can include the death of the bacteria, preventing their proliferation .

Pharmacokinetics

Like other similar compounds, it is likely that this compound is absorbed into the body, distributed to the site of action, metabolized, and then excreted . These properties can impact the bioavailability of the compound, affecting its efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By binding to and inhibiting the activity of essential bacterial enzymes, this compound disrupts the normal functioning of the bacteria, leading to their death . This makes this compound an effective antimicrobial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacteria it is acting upon .

Biochemical Analysis

Biochemical Properties

5-Bromovanillin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the growth of bacteria by binding to the enzyme vanillin, forming a complex that blocks the reaction mechanism of the enzyme . This interaction disrupts the cell membrane and causes leakage of cellular contents, demonstrating its potent inhibitory effect on bacterial growth .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to cause skin irritation and eye irritation, indicating its impact on cellular integrity . Additionally, it may cause respiratory irritation, suggesting its potential effects on respiratory cells . The compound’s ability to disrupt cell membranes and cause leakage of cellular contents further highlights its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms a complex with the enzyme vanillin, inhibiting its activity and disrupting the cell membrane . This inhibition leads to the leakage of cellular contents and ultimately inhibits bacterial growth. The compound’s antimicrobial activity is also attributed to its high affinity for methanol solvent and inhibitor molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is known to be stable under specific storage conditions, such as temperatures between 10°C and 25°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to inhibit the enzyme vanillin, which plays a role in bacterial metabolism . The compound’s ability to form complexes with vanillin and p-hydroxybenzoic acid disrupts the cell membrane and affects metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high affinity for methanol solvent and inhibitor molecules suggests that it may be efficiently transported within cellular environments . The compound’s localization and accumulation within cells are influenced by these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromovanillin is typically synthesized through the bromination of vanillin. The process involves the reaction of vanillin with bromine in an acidic solvent medium. The bromination is generally carried out using at least one mole of bromine for each mole of vanillin, with a slight excess of bromine to ensure complete reaction . The reaction is performed at temperatures ranging from 0 to 20°C, and the product is isolated as yellowish crystals with a high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and vanillin in controlled conditions to ensure high purity and yield. The product is then purified through recrystallization and vacuum distillation to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromovanillin undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom in this compound can be substituted with other electrophiles under appropriate conditions.

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can also be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like nitronium ions can be used for substitution reactions.

Major Products:

Scientific Research Applications

5-Bromovanillin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo specific electrophilic substitution reactions and its role as an intermediate in various synthetic pathways make it a valuable compound in organic chemistry .

Properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSHZDPXXKAHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022203
Record name 5-Bromovanillin
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2973-76-4
Record name 5-Bromovanillin
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Record name 5-Bromovanillin
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Record name 5-BROMOVANILLIN
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Record name Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy-
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Synthesis routes and methods I

Procedure details

To a solution of vanillin (30.40 g, 0.20 mol) in glacial acetic acid (200 ml) was added bromine (46.79 g, 0.29 mol) in glacial acetic acid (20 ml) at 100 over a period of 1 h. Additional acetic acid (100 ml) was added to the thickening mixture and the reaction was stirred for 24 h at ambient temperature. The reaction was diluted with ice-water (300 ml) and then the precipitate was filtered and washed with water and dried in vacuo to give the desired compound (40.69 g, 89%).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
46.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

Anhydrous acetic acid (20 ml) followed by vanillin (7.5 g; 0.05 mole) were charged into a 100-ml round glass flask equipped with a stirring system, thermometer, a dropping funnel and cooled with a water bath at 20° C. Stirring was begun and then, when the vanillin had dissolved, a solution of bromine (4.8 g; 0.03 mole) in acetic acid (10 ml) was added dropwise. The temperature gradually increased to 30° C. When the bromine addition was complete, acetic acid (20 ml) was added, followed, dropwise, by hydrogen peroxide at a concentration of 30% of H2O2 (2.26 g; 0.02 mole). Stirring was continued for 10 min upon completion of the addition and the heterogeneous reaction mixture was cooled to 20° C. It was next filtered and the cake was washed on the filter with fresh acetic acid (10 ml) followed by ice water (30 ml). After drying under vacuum, a product (10.8 g) melting at 162 ° C. was obtained, in which 5-bromovanillin (10.60 g) was determined by high pressure liquid chromatography. Unconverted vanillin (0.45 g) was determined in the filtrate and the acetic acid wash.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2.26 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

In a 250 mL round bottom flask vanillin (Aldrich, 33.3 g, 0.22 moles) was dissolved in glacial acetic acid (100 mL) with stirring. A solution of bromine (Baker, 35.0 g, 0.43 mol, 11.2 mL) in glacial acetic acid (100 mL) was added to the solution of vanillin. After 5 min a precipitate formed but the reaction was allowed to stir for an additional 15 min. The solid was collected by filtration giving 18.2 g, 35%. The filtrate was then slowly added to water (300 mL) and allowed to stand overnight. The resulting solid was filtered and dried under vacuum giving additional product (18.4 g, 35%, total yield 36.6 g, 70%), mp 159°-163° C. (lit, 163°-164° C.), 1H NMR (CDCl3) δ3.99 (s, 3H), 6.61 (bs, 1H), 7.36 (d, J=1.3 Hz, 1H), 7.64 (d, J=1.3 Hz, 1H), 9.79 (s, 1H).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of vanillin (7.6 g, 50 mmol) in MeOH (60 mL) was added dropwise Br2 (2.8 mL, 50 mmol) over a 2 h period at 0° C. The mixture was warm to room temperature for another 1 h. Then cooling to 0° C., water (25 mL) was poured over a 20 min period and resulted in the precipitation of white solid. The mixture was stirred for further 15 min. The precipitate was filtered, washed with ice water and dried to give 10.7 g of white solid. Spectrum analysis verified the compound is 5-Br-vanillin.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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